Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate
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Overview
Description
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is an organic compound that features a cyclohexyl ring substituted with a piperidin-4-yloxy group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate typically involves the following steps:
Formation of the Piperidin-4-yloxy Group: This step involves the reaction of piperidine with an appropriate alkylating agent to introduce the piperidin-4-yloxy group.
Cyclohexyl Ring Formation: The cyclohexyl ring is formed through a cyclization reaction, often involving a cyclohexanone derivative.
Esterification: The final step involves the esterification of the cyclohexyl compound with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-4-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidin-4-yloxy derivatives.
Scientific Research Applications
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate involves its interaction with specific molecular targets such as receptors or enzymes. The piperidin-4-yloxy group is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate
- 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
- (S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
Uniqueness
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the piperidin-4-yloxy group and the cyclohexyl ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is known to enhance the biological activity of various compounds. The structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- σ Receptor Interaction : This compound may interact with sigma receptors, which are implicated in various neuropsychiatric disorders. Research indicates that compounds with similar structures exhibit significant binding affinity to σ receptors, leading to potential therapeutic effects in conditions like depression and anxiety .
- Anticancer Activity : Preliminary studies suggest that derivatives containing piperidine rings demonstrate anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds similar to this compound have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments .
- Neuroprotective Effects : The piperidine moiety has been linked to neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in managing neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of piperidine derivatives, this compound was tested against FaDu cells. The results demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was attributed to apoptosis induction rather than necrosis, highlighting its selectivity for cancerous cells.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds. This compound was found to inhibit AChE effectively, resulting in increased levels of acetylcholine in neuronal cultures. This effect suggests potential applications in treating cognitive disorders.
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
methyl 2-(4-piperidin-4-yloxycyclohexyl)acetate |
InChI |
InChI=1S/C14H25NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h11-13,15H,2-10H2,1H3 |
InChI Key |
QAHXQQNTUQMSKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(CC1)OC2CCNCC2 |
Origin of Product |
United States |
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